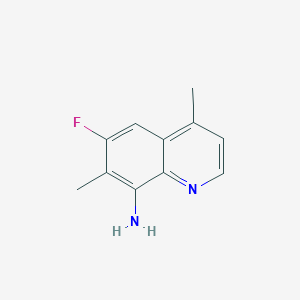
6-Fluoro-4,7-dimethylquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4,7-dimethylquinolin-8-amine is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and stability .
Preparation Methods
The synthesis of 6-Fluoro-4,7-dimethylquinolin-8-amine involves several steps. One common method includes the cyclization of appropriate precursors followed by fluorination. The reaction conditions typically involve the use of strong acids or bases and high temperatures to facilitate the cyclization process. Industrial production methods may involve large-scale cyclization reactions followed by purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
6-Fluoro-4,7-dimethylquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Cross-coupling reactions: These reactions involve the formation of carbon-carbon bonds using palladium or nickel catalysts.
Scientific Research Applications
6-Fluoro-4,7-dimethylquinolin-8-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 6-Fluoro-4,7-dimethylquinolin-8-amine involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. This inhibition prevents bacterial cell division and leads to cell death. The exact molecular pathways can vary depending on the specific application and target organism .
Comparison with Similar Compounds
6-Fluoro-4,7-dimethylquinolin-8-amine can be compared with other fluorinated quinolines such as:
6-Fluoroquinoline: Similar in structure but lacks the dimethyl and amine groups.
8-Fluoroquinoline: Fluorine is positioned differently, affecting its reactivity and biological activity.
Properties
Molecular Formula |
C11H11FN2 |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
6-fluoro-4,7-dimethylquinolin-8-amine |
InChI |
InChI=1S/C11H11FN2/c1-6-3-4-14-11-8(6)5-9(12)7(2)10(11)13/h3-5H,13H2,1-2H3 |
InChI Key |
YGMGBMFNVNSFAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=C(C2=NC=C1)N)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



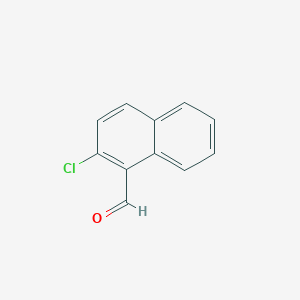

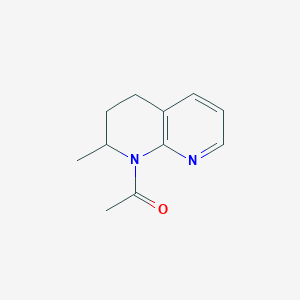
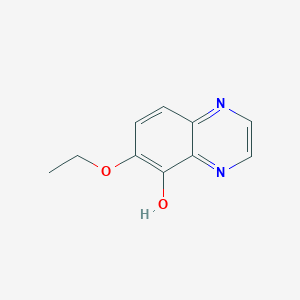
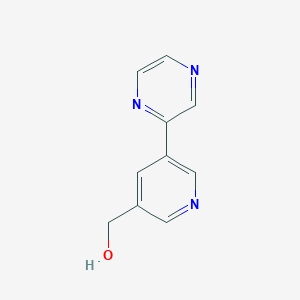
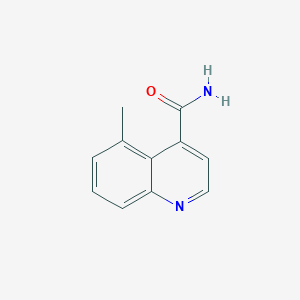
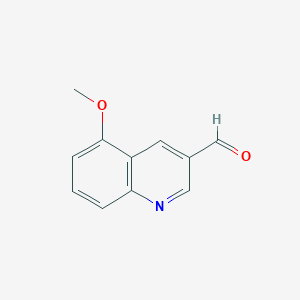
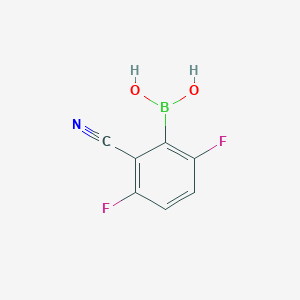
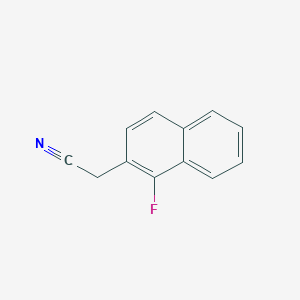
![2-(Furan-2-yl)benzo[d]oxazole](/img/structure/B11907672.png)
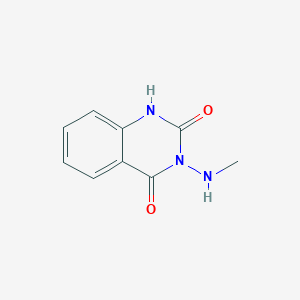
![5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B11907686.png)

